3-Acetylcoumarin
Overview
Description
3-Acetylcoumarin has the molecular formula C11H8O3 and is also identified as 3-acetylchromen-2-one . It has a molecular weight of 188.18 g/mol and a melting point of 119-122 °C . It is thought to induce apoptosis in breast cancer cells .
Synthesis Analysis
3-Acetylcoumarin can be synthesized from different starting materials through various reactions . For instance, it can be synthesized from salicylaldehydes and phenyl acetyl chloride with the addition of tetrahydrofuran (THF) and K2CO3 . The synthesis of different classes of compounds starting from 3-acetylcoumarins through different reactions has been reported .Molecular Structure Analysis
The molecular structure of 3-Acetylcoumarin has been analyzed in terms of morphology, infrared spectroscopy, crystal structure, powder X-ray diffraction, and differential scanning calorimetric measurements .Chemical Reactions Analysis
Various reactions of 3-acetylcoumarin such as multicomponent, cycloaddition, α-halogenation, aldol condensation, reduction, and 1,2-addition reactions have been covered . The synthesis of different classes of compounds starting from 3-acetylcoumarins through different reactions and the achieved outcomes including the products and yields are presented .Physical And Chemical Properties Analysis
3-Acetylcoumarin has a molecular weight of 188.18 g/mol and a melting point of 119-122 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 391.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C .Scientific Research Applications
Antiproliferative Activity in Drug Discovery
Scientific Field:
Medicinal Chemistry
3-Acetylcoumarin
and its derivatives are a prominent structural class in the synthesis of various bioactive heterocyclic scaffolds. These compounds exhibit antiproliferative activity, making them important components in drug discovery. They have shown promise as inhibitors of type 2 diabetes mellitus and have potential applications in treating other diseases.
Methods and Experimental Procedures:
Researchers have synthesized 3-(bromoacetyl)coumarin and its derivatives using various methods. The distinct reactivities associated with the C-3 and C-4 positions of the coumarin system allow for selective modifications, introducing pertinent functional groups. These modifications enhance the biological activities of the compounds.
Results and Outcomes:
The biological and chemical applications of 3-(bromoacetyl)coumarins have not been extensively surveyed since their discovery. However, their antiproliferative and antimicrobial activities, along with their potential as type 2 diabetes inhibitors, highlight their significance in drug development .
Neuroinflammatory Response Alleviation
Scientific Field:
Neuropharmacology
3-Acetyl coumarin
has been investigated for its potential in alleviating neuroinflammatory responses. Coumarins, including analogs of 3-acetylcoumarin, play a crucial role in pharmacological and therapeutic applications. Clinical candidates derived from coumarins, such as nodakenin, have shown effectiveness in reducing memory impairment, making them promising leads for neurodegenerative disease therapy .
Methods and Experimental Procedures:
Researchers have studied the effects of 3-acetylcoumarin on neuroinflammation using in vitro and in vivo models. They have explored its mechanisms of action and evaluated its impact on inflammatory pathways.
Results and Outcomes:
Preliminary results suggest that 3-acetylcoumarin may modulate neuroinflammatory responses, potentially providing a novel avenue for treating neurodegenerative diseases. Further studies are needed to validate these findings and explore the compound’s full therapeutic potential.
These two applications highlight the versatility of 3-acetylcoumarin in diverse scientific fields. Its unique chemical structure and reactivity make it a valuable scaffold for medicinal chemistry research, with promising implications for human health and well-being .
Future Directions
properties
IUPAC Name |
3-acetylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPIFKKOBWYOEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192627 | |
Record name | 3-Acetylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylcoumarin | |
CAS RN |
3949-36-8 | |
Record name | 3-Acetylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3949-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3949-36-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31678 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Acetylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-acetylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.402 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ACETYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID71XJ0D40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.